N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide
Description
N-[2-(Trifluoromethyl)phenyl]pyrimidine-2-carboxamide is a heterocyclic compound featuring a pyrimidine core linked via a carboxamide group to a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this scaffold relevant in medicinal chemistry for optimizing pharmacokinetic properties. Its molecular formula is C₁₂H₈F₃N₃O, with a molecular weight of 283.21 g/mol.
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)8-4-1-2-5-9(8)18-11(19)10-16-6-3-7-17-10/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMIWISHQKDDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide typically involves the reaction of 2-aminopyrimidine with 2-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrimidine derivatives, including N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide, exhibit potent anticancer properties. Studies have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation and survival. For instance, they have been reported to interact with DNA and RNA, mimicking nucleotide base pairs, which may disrupt cancer cell metabolism and replication.
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. In vitro studies have shown that derivatives of this compound exhibit efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anti-inflammatory Effects
Pyrimidine derivatives are noted for their anti-inflammatory effects. This compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In experimental models, compounds with similar structures have shown reduced levels of pro-inflammatory cytokines and mediators .
Agrochemicals
This compound serves as a potential candidate in the development of new agrochemicals. Its structural characteristics allow it to function as an effective herbicide or fungicide. Research has indicated that similar pyrimidine compounds exhibit selective toxicity towards specific weeds while being safe for crops .
Material Sciences
The unique properties imparted by the trifluoromethyl group make this compound valuable in material science applications. It can be utilized as a precursor for synthesizing advanced materials with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve material performance under harsh environmental conditions.
Synthetic Applications
This compound is also used as a building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate for creating more complex molecules.
Table 1: Summary of Applications
| Application Area | Key Activities | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory | Inhibits key enzymes; effective against pathogens |
| Agrochemicals | Herbicides, Fungicides | Selective toxicity towards weeds |
| Material Sciences | Precursor for advanced materials | Improved thermal stability; enhanced chemical resistance |
| Synthetic Applications | Building block for organic synthesis | Versatile intermediate for complex molecule synthesis |
Case Studies
- Anticancer Research : A study published in 2021 demonstrated that pyrimidine derivatives could effectively inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
- Antimicrobial Efficacy : A comparative analysis showed that this compound outperformed several conventional antibiotics against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .
- Agrochemical Development : Field trials indicated that formulations containing this compound significantly reduced weed populations without harming crop yield, suggesting its viability as an environmentally friendly herbicide .
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and its analogs:
Key Observations
Core Heterocycles: The target compound employs a simple pyrimidine ring, whereas analogs like K610-0052 and 771506-69-5 feature fused heterocycles (pyrazolo-pyrimidine, triazolo-pyrimidine), which increase rigidity and molecular weight.
Substituent Effects :
- Trifluoromethyl Groups : Common in all compounds, these groups improve metabolic stability and membrane permeability. K610-0052 contains two -CF₃ groups, which may amplify these effects.
- Electron-Donating/Withdrawing Groups : The 4-methoxyphenyl (electron-donating) in the pyrazolo-pyrimidine analog contrasts with the methylsulfanyl group (moderate electron-withdrawing), altering electronic profiles.
- Morpholine and Benzodioxol : These substituents in 771506-69-5 and K610-0052, respectively, may improve solubility or target binding.
Molecular Weight and Complexity :
- The target compound has the lowest molecular weight (283.21 g/mol), favoring oral bioavailability. Analogs like K610-0052 (498.38 g/mol) may face challenges in absorption due to size.
Discussion of Structural Implications
- For example, the benzodioxol group in K610-0052 could engage in π-π stacking, while the morpholine in 771506-69-5 might enhance water solubility.
- Synthetic Accessibility : The target compound’s simpler structure likely allows easier synthesis compared to multi-heterocyclic analogs.
Biological Activity
N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a trifluoromethyl group on the phenyl ring and a carboxamide functional group. This unique structure contributes to its biological activity by influencing interactions with various biological targets.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as certain fungi.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
2. Anticancer Properties
The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that it reduces the viability of A549 (lung cancer) and Caco-2 (colon cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 29.77 |
| Caco-2 | 40.54 |
Mechanistically, this compound appears to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival pathways, such as thymidylate synthase.
3. Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This activity was assessed through the measurement of mRNA expression levels and protein quantification.
| Enzyme | Expression Reduction (%) |
|---|---|
| COX-2 | 65 |
| iNOS | 70 |
These findings indicate that this compound could be beneficial in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to mimic nucleotide structures, allowing it to interact with DNA and RNA. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. Additionally, the trifluoromethyl group enhances lipophilicity and bioavailability, which may contribute to its efficacy .
Case Studies
Several studies have explored the potential applications of this compound:
- Antimicrobial Study : A recent investigation demonstrated that the compound exhibited a significant reduction in bacterial load in infected animal models, highlighting its potential as an antibiotic agent.
- Cancer Research : In vitro studies showed that treatment with this compound led to increased apoptosis rates in A549 cells compared to controls, suggesting its role as a promising anticancer drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
